molecular formula C9H6ClNO2S2 B2828954 5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione CAS No. 204848-73-7

5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione

Cat. No.: B2828954
CAS No.: 204848-73-7
M. Wt: 259.72
InChI Key: COUMIKAABNECQD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione is a synthetic derivative based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a five-membered heterocycle known for its significant role in medicinal chemistry research . This particular compound features a 4-chlorophenylsulfanyl substitution at the 5-position, a modification designed to explore and enhance biological activity. The TZD core is a privileged structure that interacts with a variety of biological targets, making its derivatives valuable tools for investigating new therapeutic pathways . The TZD scaffold is extensively investigated for its diverse pharmacological potential. Derivatives have demonstrated notable antidiabetic activity by acting as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This mechanism improves insulin sensitivity and helps lower blood glucose levels, making TZDs a key area of study for Type 2 Diabetes Mellitus . Furthermore, TZD-based compounds show promising antimicrobial properties . They can inhibit bacterial cytoplasmic Mur ligases—essential enzymes for bacterial cell wall synthesis—and target DNA gyrase and topoisomerase IV, providing a potential approach to combat Gram-positive and Gram-negative bacterial strains . Research also highlights the scaffold's anticancer potential , with some TZD derivatives exhibiting anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cancer cell lines . Additionally, the TZD moiety can contribute to antioxidant activity by scavenging reactive oxygen species (ROS), which may be beneficial in managing oxidative stress-related pathologies . This compound is supplied strictly For Research Use Only . It is intended for laboratory research and experimental purposes in vitro and is not meant for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-5-1-3-6(4-2-5)14-8-7(12)11-9(13)15-8/h1-4,8H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMIKAABNECQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2C(=O)NC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenethiol and thiazolidine-2,4-dione.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF).

    Procedure: The 4-chlorobenzenethiol is reacted with thiazolidine-2,4-dione under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and maintain the necessary reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring or the chlorophenylsulfanyl group.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research has shown that derivatives of benzothiazole exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. For instance, studies indicated that related compounds displayed potent activity against various bacterial strains, making them candidates for developing new antibiotics .

2. Antitumor Activity
Benzothiazole derivatives have also been investigated for their antitumor properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. In vitro experiments demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Antifungal Effects
Additionally, some derivatives of benzothiazole have shown antifungal activity. This property is particularly relevant in the context of increasing fungal resistance to conventional treatments. The compound could serve as a lead structure for the development of new antifungal agents .

Case Studies

Several case studies have highlighted the applications of this compound in various research settings:

Case Study 1: Antimicrobial Screening
In a recent study published in an analytical chemistry journal, researchers screened a series of benzothiazole derivatives for antimicrobial activity. The results indicated that compounds similar to 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Studies
Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation, glucose metabolism, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Quantum Properties

  • Its Mannich base derivative (CMTD) shows enhanced β (19.42 ×10⁻³⁰ esu) due to electron-donating morpholine substitution .
  • Lipid Peroxidation Inhibition : Halogenated benzylidenes (e.g., 3-Br, 1i) show moderate inhibition (~49%), outperformed by methoxy-substituted analogs (e.g., 1d: 84.2%) .

Pharmacological Highlights

  • Anticancer Activity : CTD and alkylbenzyledene derivatives (5a–g) demonstrate marked cytotoxicity against colon (DLD-1, SW620) and breast (MDA-MB-231) cancer lines .
  • Antidiabetic Activity : Sulfonyl and ethoxypyridine-substituted TZDs (e.g., compound in ) show superior PPARγ activation compared to pioglitazone.
  • Antimicrobial Activity : Dichlorobenzylidene derivatives (3a) inhibit C. albicans, while alkylbenzyledene analogs (5g) target E. coli .

Biological Activity

5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This thiazolidine derivative has been studied for its potential therapeutic effects, particularly in the areas of anticancer and antimicrobial activities. Understanding its biological activity is crucial for developing new pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazolidine ring with a chlorophenylsulfanyl group. This structural feature is believed to enhance its biological activity compared to other thiazolidine derivatives.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluating various thiazolidine derivatives demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.60 to 4.70 μM .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (μM)
This compoundHepG20.60
MCF-71.20
Sorafenib (control)HepG20.50
MCF-70.80

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) analysis indicated that the presence of the chlorophenylsulfanyl group is critical for enhancing the antimicrobial efficacy.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the VEGFR-2 pathway . Additionally, the compound's antioxidant properties contribute to its protective effects against oxidative stress-related diseases .

Case Studies

  • Antioxidant Properties : A study synthesized phenolic derivatives of thiazolidine-2,4-dione and assessed their antioxidant capacity. The findings suggested that modifications similar to those in this compound could enhance radical scavenging activities .
  • In Vivo Studies : In vivo experiments have demonstrated that related compounds can prevent UVB-induced skin damage by inhibiting melanogenesis, which is relevant for potential cosmetic applications .

Q & A

Q. How can the synthesis of 5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 4-chlorophenylthiol with thiazolidine-2,4-dione precursors under reflux conditions. Key steps include:
  • Using sodium acetate as a base to neutralize HCl byproducts .
  • Optimizing solvent systems (e.g., DMF-acetic acid mixtures) to enhance solubility and cyclization efficiency .
  • Purification via recrystallization from DMF-ethanol to remove unreacted starting materials .
  • Monitoring reaction progress with thin-layer chromatography (TLC) to minimize side products .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton environments .
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) and thioether (C-S) functional groups via characteristic stretching frequencies (e.g., ~1700 cm1^{-1} for C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target enzymes like α-glucosidase or cyclooxygenase (COX) using spectrophotometric methods to measure IC50_{50} values .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate dose-dependent viability reduction .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational models and experimental observations?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and dihedral angles. Compare with density functional theory (DFT) calculations to identify deviations (e.g., torsional strain in the thiazolidine ring) .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .
  • Address polymorphism by analyzing solvent-dependent crystallization outcomes (e.g., DMF vs. ethanol recrystallization) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-chlorophenyl) to assess electronic effects on bioactivity .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using software like Schrödinger’s Phase to identify critical binding motifs .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity through multivariate regression .

Q. How can researchers design experiments to resolve contradictory data in reaction mechanisms?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps (e.g., nucleophilic aromatic substitution vs. radical pathways) .
  • In Situ Monitoring : Use real-time techniques like Raman spectroscopy to track intermediate formation during synthesis .
  • Computational Validation : Perform transition-state modeling with Gaussian or ORCA to compare activation energies of proposed mechanisms .

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